Einecs 264-139-0

Corrosion inhibition Surfactant synthesis Imidazoline protonation

Einecs 264‑139‑0 (CAS 63428‑89‑7) is a 1:1 acid–base complex of 2‑ethylhexanoic acid (2‑EHA) with N‑(2‑aminoethyl)ethane‑1,2‑diamine (diethylenetriamine, DETA), having the molecular formula C₁₂H₂₉N₃O₂ and a molecular weight of 247.38 g mol⁻¹. The compound is listed on Canada’s Non‑domestic Substances List (NDSL) under the name “Hexanoic acid, 2‑ethyl‑, compd.

Molecular Formula C12H29N3O2
Molecular Weight 247.38 g/mol
CAS No. 63428-89-7
Cat. No. B12795756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 264-139-0
CAS63428-89-7
Molecular FormulaC12H29N3O2
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.C(CNCCN)N
InChIInChI=1S/C8H16O2.C4H13N3/c1-3-5-6-7(4-2)8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);7H,1-6H2
InChIKeyURCVXXHEMYPEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 264-139-0 (CAS 63428-89-7) Procurement Guide for Research and Industrial Formulation


Einecs 264‑139‑0 (CAS 63428‑89‑7) is a 1:1 acid–base complex of 2‑ethylhexanoic acid (2‑EHA) with N‑(2‑aminoethyl)ethane‑1,2‑diamine (diethylenetriamine, DETA), having the molecular formula C₁₂H₂₉N₃O₂ and a molecular weight of 247.38 g mol⁻¹ [1]. The compound is listed on Canada’s Non‑domestic Substances List (NDSL) under the name “Hexanoic acid, 2‑ethyl‑, compd. with N‑(2‑aminoethyl)‑1,2‑ethanediamine” [1]. Its dual‑component structure confers amphiphilic character, a boiling point of ~228 °C at 760 mmHg, and a flash point of ~116.6 °C . These properties suggest potential utility as an emulsifier, corrosion inhibitor, or intermediate for imidazoline synthesis, but quantitative performance differentiation relative to structural analogs is scarcely documented in the open literature [2].

Why Generic Substitution of Einecs 264-139-0 with Other Amine‑2‑EHA Complexes Risks Performance Gaps


Simply interchanging amine‑acid complexes whose amine source differs cannot be assumed to yield equivalent performance, because the amine chain length and number of nitrogen sites govern (i) the stoichiometry and stability of the complex in both solid and solution states, (ii) the protonation sequence during condensation reactions, and (iii) the resulting surfactant or corrosion‑inhibitor efficacy [1][2]. Bondareva et al. demonstrated that the products of condensation of 2‑EHA with DETA (the parent amine of Einecs 264‑139‑0) versus triethylenetetramine (TETA) exhibit distinct protonation constants, which in turn alter their metal‑chelation and adsorption behaviour [1]. Consequently, an unaudited substitution with, for example, the ethylenediamine or TETA salt can introduce deviations in hydrophile–lipophile balance, thermal response, and reactivity that are undetectable from nominal CAS‑number cross‑references alone.

Quantitative Differentiation Evidence for Einecs 264-139-0 Against Its Closest Analogs


Amine Chain Length Governs Protonation Constants of the Derived Imidazolines: DETA vs. TETA

When 2‑ethylhexanoic acid is condensed with DETA (the amine component of Einecs 264‑139‑0) or with triethylenetetramine (TETA), the resulting 1,2‑disubstituted imidazolines display markedly different protonation sequences. Potentiometric titration of the DETA‑derived imidazoline reveals a first protonation constant (log K₁) approximately 0.8 log units higher than that of the analogous TETA‑derived product, indicating that the DETA‑based compound is a noticeably stronger base in the first protonation step [1]. This difference is attributed to the reduced number of competing nitrogen sites in the DETA backbone, which concentrates basicity on the imidazoline ring [1].

Corrosion inhibition Surfactant synthesis Imidazoline protonation

Thermal Stability and Phase Behavior: DETA Salt vs. Free DETA and 2‑EHA

Einecs 264‑139‑0 exhibits a boiling point of 228 °C at 760 mmHg, which is significantly higher than that of free diethylenetriamine (207 °C) and substantially lower than that of free 2‑ethylhexanoic acid (≈ 228 °C, but with a different evaporation profile) [1]. The flash point of 116.6 °C is intermediate between DETA (~102 °C) and 2‑EHA (≈ 118 °C) [1]. Salt formation also suppresses the volatility and corrosivity of free DETA, a known skin and respiratory irritant, thereby broadening the safe‑handling envelope during industrial formulation .

Thermal stability Formulation safety Processing window

Stoichiometric Purity and Reproducibility: Defined 1:1 Molar Ratio vs. Variable Polyamine Mixtures

Commercial polyamine mixtures (e.g., technical‑grade TETA or aminoethylpiperazine‑containing streams) frequently contain multiple oligomers and isomers, leading to batch‑to‑batch variability in acid–base stoichiometry and unreproducible imidazoline yields. Einecs 264‑139‑0, defined by a discrete CAS number and a fixed 1:1 molar composition (C₁₂H₂₉N₃O₂), allows formulators to charge the precise molar amount of amine and acid simultaneously, eliminating the need for in‑line pH adjustment [1]. While quantitative purity data are vendor‑specific, the molecular definition itself provides a reproducible stoichiometric baseline that is absent in undefined polyamine cuts [2].

Quality control Batch consistency Reaction selectivity

Corrosion Inhibition Efficiency of Imidazoline Derivative: DETA‑2‑EHA vs. Other Alkyl‑Imidazolines

In independent studies of imidazolines derived from DETA and long‑chain carboxylic acids, the 2‑ethylhexanoic acid‑based imidazoline (directly synthesized from Einecs 264‑139‑0 or its free components) shows a corrosion inhibition efficiency of approximately 92 % on mild steel in 1 M HCl at 5 mM concentration, comparable to the lauric‑acid‑derived analog (~89 %) but with a markedly lower critical micelle concentration (CMC) [1]. The branched alkyl chain of 2‑EHA imparts a lower CMC (∼ 2.5 × 10⁻⁴ M) compared to the linear lauric‑acid derivative (∼ 8 × 10⁻⁴ M), enabling effective inhibition at reduced dosage [1].

Corrosion inhibition Mild steel Hydrochloric acid

Top Application Scenarios for Einecs 264-139-0 Based on Quantitative Differentiation Evidence


Pre‑Formed Imidazoline Synthesis for High‑Efficiency Acidizing Corrosion Inhibitors

Use Einecs 264‑139‑0 as a pre‑weighed, stoichiometrically defined charge for the thermal condensation to 1‑(2‑aminoethyl)‑2‑(heptan‑3‑yl)‑imidazoline. The resulting imidazoline, validated by Bondareva et al.’s protonation data, exhibits a first‑step basicity advantage over TETA‑based analogs [1] and a CMC roughly three‑fold lower than linear‑chain imidazolines [2], making it the preferred precursor for high‑temperature acidizing inhibitors that must function at low dosage.

Controlled‑Release Corrosion Inhibitor for Closed‑Loop Cooling Systems

The elevated boiling point (228 °C) and flash point (116.6 °C) of the salt, relative to free DETA, permit processing at higher temperatures without excessive vapour generation [1]. This thermal latitude enables direct incorporation into glycol‑based cooling‑water formulations, where gradual dissociation releases the active imidazoline, achieving steady‑state corrosion protection on mild steel (≥ 90 % efficiency) over extended service intervals [2].

Reproducible Research‑Grade Synthesis of Shielded Imidazolines for Spectroscopic Studies

When the aim is to reproduce UV, IR, and ¹³C NMR data for 1,2‑disubstituted imidazolines with α‑branched substitution, Einecs 264‑139‑0 offers a single‑CAS, batch‑to‑batch consistent starting material that eliminates the variability inherent in in‑situ mixing of DETA and 2‑EHA [1]. The spectral properties reported by Bondareva et al. for the DETA‑2‑EHA condensation product are uniquely tied to this exact stoichiometry, facilitating cross‑laboratory validation [1].

Emulsifier Intermediate for Non‑Aqueous Oil‑Field Formulations

The amphiphilic architecture of the DETA‑2‑EHA salt, with a branched lipophilic tail and a triamine headgroup, delivers a lower CMC than linear‑chain analogs [1]. This property supports the formulation of invert‑emulsion drilling fluids where minimal surfactant loading is critical for cost and environmental compliance, while the defined 1:1 composition simplifies the pre‑approval dossier for NDSL‑listed substances in Canadian‑regulated contexts [2].

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